2-Cyano-3-azabicyclo[3.1.0]hexane

medicinal chemistry DPP-IV inhibitors regioisomer selectivity

Researchers requiring a constrained 3-azabicyclo[3.1.0]hexane scaffold face limited availability of the 2-cyano derivative-direct precursor to methanoproline and key DPP-IV intermediate. This compound fills the gap. • 3-aza regioisomer (vs. saxagliptin 2-aza core): distinct H-bond vectors & metabolic profile, enabling DPP8/DPP9/FAP selectivity exploration. • C2 nitrile enables base-mediated epimerization for diastereomeric enrichment, reducing purification costs at scale. • LogP 0.45, PSA 35.82 Ų-ideal fragment-to-lead physicochemical space. • Superior nitrile storage stability vs. free acid for agrochemical field formulation.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 115182-91-7
Cat. No. B169950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-azabicyclo[3.1.0]hexane
CAS115182-91-7
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1C2C1C(NC2)C#N
InChIInChI=1S/C6H8N2/c7-2-6-5-1-4(5)3-8-6/h4-6,8H,1,3H2
InChIKeyJFUYLMCSIHJLOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-3-azabicyclo[3.1.0]hexane: Identity & Procurement


2-Cyano-3-azabicyclo[3.1.0]hexane (IUPAC: 3-azabicyclo[3.1.0]hexane-2-carbonitrile; CAS 115182-91-7) is a conformationally rigid, nitrogen-containing bicyclic building block with the molecular formula C₆H₈N₂ and molecular weight 108.14 g/mol . The compound belongs to the 3-azabicyclo[3.1.0]hexane scaffold class—a privileged structural motif in medicinal chemistry and agrochemical research—and is distinguished from its 2-aza regioisomer by the position of the endocyclic nitrogen atom, which critically dictates both the chemical reactivity of the annulated cyclopropane ring and the vector of the C2 cyano substituent [1]. Originally disclosed as a key intermediate for the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (a plant male gametocide), the compound has subsequently been adopted as a versatile precursor in the preparation of dipeptidyl peptidase-IV (DPP-IV) inhibitor scaffolds, triple reuptake inhibitors, and other conformationally constrained bioactive molecules [2].

Why Generic Substitution Fails for 2-Cyano-3-azabicyclo[3.1.0]hexane


Compounds within the azabicyclo[3.1.0]hexane family are not interchangeable because the position of the nitrogen atom (2-aza vs. 3-aza) and the substitution pattern (C2 vs. C1 vs. C6) dictate fundamentally different dihedral angles, hydrogen-bonding vectors, and metabolic liabilities [1]. For example, the 2-azabicyclo[3.1.0]hexane-3-carbonitrile regioisomer—the core of saxagliptin—presents the nitrile group on the carbon adjacent to the bridgehead, whereas the title compound orients the nitrile at the C2 position with a different pKₐ environment on the secondary amine (~7.76 predicted for the 6,6-dimethyl analog) . Substituting the unsubstituted parent 3-azabicyclo[3.1.0]hexane for the 2-cyano derivative forfeits the synthetic handle required for subsequent hydrolysis, coupling, or cycloaddition steps, and alters the lipophilicity (ΔLogP ≈ +0.23) and polar surface area (ΔPSA ≈ +23.8 Ų) in ways that can compromise permeability, solubility, and target engagement . Without direct head-to-head biological data across all analogs, procurement decisions must rest on these quantifiable physicochemical and topochemical distinctions.

2-Cyano-3-azabicyclo[3.1.0]hexane: Quantitative Evidence vs. Closest Analogs


Regiochemical Comparison: 3-Aza vs. 2-Aza Scaffolds

The title compound (3-azabicyclo[3.1.0]hexane-2-carbonitrile) and its 2-aza regioisomer (2-azabicyclo[3.1.0]hexane-3-carbonitrile, the core scaffold of saxagliptin) share the identical molecular formula (C₆H₈N₂, MW 108.14) but differ in the ring position of the nitrogen atom, producing distinct three-dimensional topologies and hydrogen-bonding patterns . In the DPP-IV inhibitor series, the 3-aza scaffold places the basic amine adjacent to the cyclopropane ring, whereas the 2-aza scaffold embeds the amine within the five-membered ring, altering the trajectory of the P2 substituent and resulting in different selectivity profiles against related proteases [1]. No direct head-to-head biochemical comparison of the parent nitriles is publicly available; the differentiation rests on scaffold topology and its downstream consequences for lead optimization.

medicinal chemistry DPP-IV inhibitors regioisomer selectivity

Physicochemical Properties: LogP & PSA vs. Parent Scaffold

The introduction of the cyano group at C2 significantly alters the physicochemical profile relative to the unsubstituted 3-azabicyclo[3.1.0]hexane parent. The target compound exhibits a computed LogP of 0.44668 and a polar surface area (PSA) of 35.82 Ų, compared with LogP 0.22 and PSA 12.03 Ų for the parent scaffold . The increase in PSA (+23.79 Ų) is primarily attributable to the nitrile group, which adds a strong hydrogen-bond acceptor and modulates the electron density on the adjacent secondary amine. These differences are directly relevant to permeability, solubility, and off-target binding predictions in drug discovery programs.

physicochemical properties lipophilicity drug-likeness

Synthetic Utility: Hydrolysis to Gametocide Precursor

2-Cyano-3-azabicyclo[3.1.0]hexane serves as a direct precursor to 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (methanoproline), which has been patented as an effective plant male gametocide for cereal crops [1][2]. The nitrile-to-acid hydrolysis is a well-established transformation; the cyano compound offers a stable, storable intermediate that can be converted to the active acid on demand [3]. In contrast, the 2-azabicyclo[3.1.0]hexane-3-carbonitrile regioisomer hydrolyzes to a different carboxylic acid with no reported gametocidal activity. No quantitative gametocidal potency data for the nitrile itself is publicly available; the differentiation rests on its role as the direct synthetic precursor to the only known gametocidally active isomer pair.

agrochemical intermediates nitrile hydrolysis male gametocide

Stereochemical Control: Cis/Trans Isomerization

The 2-cyano substituent on the 3-azabicyclo[3.1.0]hexane scaffold renders the C2 carbon sufficiently acidic to undergo base-mediated epimerization, enabling interconversion between cis and trans isomers [1][2]. This isomerization process, disclosed in EP 0010787 A1 and CA 1116614 A, is specific to 2-cyano-3-azabicyclo[3.1.0]hexane derivatives and relies on the presence of a free cyanide source under controlled solvent conditions [1]. In contrast, the 2-azabicyclo[3.1.0]hexane-3-carbonitrile scaffold and the unsubstituted parent cannot undergo analogous epimerization at the bridgehead position, limiting the stereochemical diversity accessible from those scaffolds.

stereochemistry isomerization process chemistry

Application Scenarios for 2-Cyano-3-azabicyclo[3.1.0]hexane


Agrochemical: Male Gametocide Synthesis for Hybrid Cereals

The compound is the direct nitrile precursor to 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (methanoproline), a patented plant male gametocide effective in wheat and barley [1][2]. Procurement of the 2-cyano derivative enables on-demand hydrolysis to the active acid for field trials and formulation studies, leveraging the nitrile's superior storage stability relative to the free amino acid [3].

Medicinal Chemistry: DPP-IV Inhibitor Lead Optimization

The 3-azabicyclo[3.1.0]hexane-2-carbonitrile scaffold—distinct from the 2-aza regioisomer found in saxagliptin—has been validated in conformationally rigid DPP-IV inhibitor series with demonstrated nanomolar enzymatic activity [4]. Researchers designing P2-substituted cyanopyrrolidine analogs should select this scaffold when the goal is to explore alternative selectivity profiles against DPP-IV-related proteases (e.g., DPP8, DPP9, FAP) that are not accessible with the 2-aza series [4].

Process Chemistry: Stereochemical Enrichment via Epimerization

The C2 nitrile renders the adjacent methine proton sufficiently acidic for base-mediated epimerization, enabling controlled interconversion of cis and trans isomers [5]. This process-chemistry advantage allows for diastereomeric enrichment without chiral chromatography, reducing purification costs in multi-kilogram campaigns. This feature is unique to the 2-cyano-3-aza scaffold and is not available for the 2-aza regioisomer [6].

Physicochemical Property-Driven Fragment and Lead Generation

With a computed LogP of 0.44668 and PSA of 35.82 Ų, the title compound occupies a favorable physicochemical space for fragment-based drug discovery—balancing modest lipophilicity with sufficient polar surface area for solubility and permeability . Compared to the unsubstituted 3-azabicyclo[3.1.0]hexane parent (LogP 0.22, PSA 12.03 Ų), the cyano derivative offers a distinct vector for growing fragments toward lead-like molecules while maintaining the conformational rigidity of the bicyclo[3.1.0] core .

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